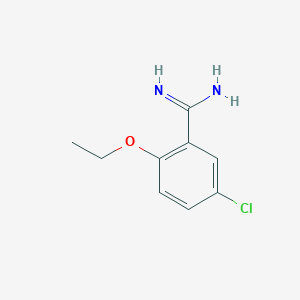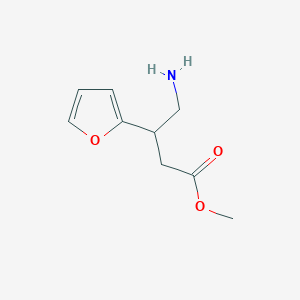
Methyl 4-amino-3-(furan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-(furan-2-yl)butanoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(furan-2-yl)butanoate typically involves the reaction of furan derivatives with appropriate amino and ester groups. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a suitable aldehyde in the presence of a base such as sodium hydride in tetrahydrofuran (THF), followed by desilylation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement of raw materials. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(furan-2-yl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) and various bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-carboxylic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Methyl 4-amino-3-(furan-2-yl)butanoate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(furan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Another furan derivative with similar structural features.
Methyl 3-(furan-2-yl)propanoate: Shares the furan ring but differs in the position and type of functional groups.
Uniqueness
Methyl 4-amino-3-(furan-2-yl)butanoate is unique due to its specific combination of amino and ester groups attached to the furan ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl 4-amino-3-(furan-2-yl)butanoate |
InChI |
InChI=1S/C9H13NO3/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3 |
InChI Key |
ZJLFFWNPYDUZFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


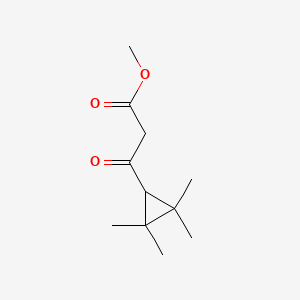
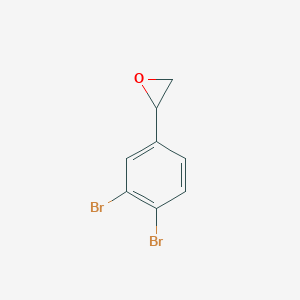
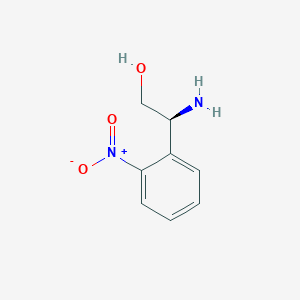
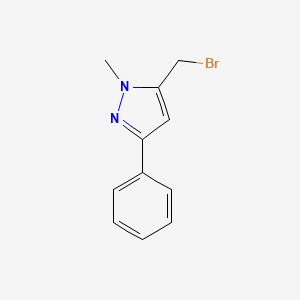

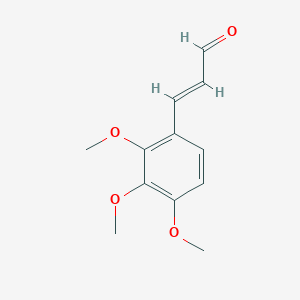
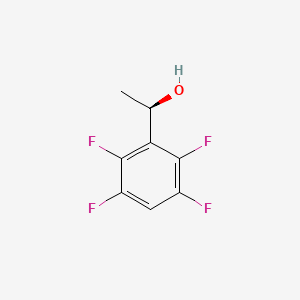
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
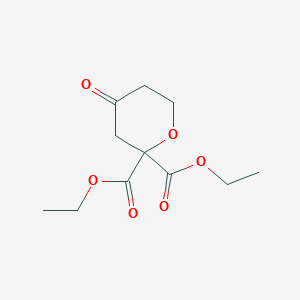
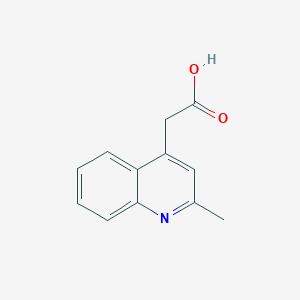
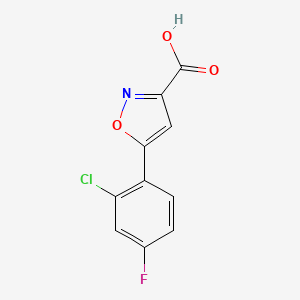

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
